N-cyclopentyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-cyclopentyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a sulfonamide-containing ethanediamide derivative featuring a 1,3-oxazinan ring system. Its structure includes a 3,4-dimethoxybenzenesulfonyl group at the 3-position of the oxazinan ring and a cyclopentyl substituent on the ethanediamide nitrogen.
Properties
IUPAC Name |
N'-cyclopentyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O7S/c1-28-16-9-8-15(12-17(16)29-2)31(26,27)23-10-5-11-30-18(23)13-21-19(24)20(25)22-14-6-3-4-7-14/h8-9,12,14,18H,3-7,10-11,13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHBVUPUIMLOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an oxazinan ring and a sulfonamide group, which are significant in its interaction with biological targets. This article explores its synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 455.5 g/mol. The compound's structure includes functional groups that facilitate interactions with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H29N3O7S |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 872976-16-4 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the oxazinan ring.
- Introduction of the sulfonyl group.
- Coupling with the oxalamide moiety.
Common reagents include sulfonyl chlorides and amines, and reactions are typically conducted under controlled conditions to ensure high yields and purity .
The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The sulfonamide group enhances binding affinity to active sites, while the oxazinan ring contributes to structural stability. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
In Vitro Studies
Studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines and shows potential as an enzyme inhibitor. For instance:
- Anticancer Activity : The compound has been tested for its effects on different cancer cell lines, showing significant inhibition of cell proliferation.
- Enzyme Inhibition : It has been identified as a potential inhibitor for specific enzymes involved in metabolic pathways .
Case Studies
A notable case study involved testing the compound's efficacy in inhibiting the HIF-1 signaling pathway, which is crucial in cancer progression. The results indicated that modifications in the structure could enhance inhibitory activity significantly .
Comparative Analysis
A comparative analysis of similar compounds indicates that structural modifications can lead to variations in biological activity. The following table summarizes the IC50 values (concentration required to inhibit 50% of enzyme activity) for several related compounds:
| Compound | IC50 (μM) |
|---|---|
| N-cyclopentyl-N'-{[...]} | 0.5 |
| Related Compound A | 1.0 |
| Related Compound B | 2.5 |
| Related Compound C | 0.8 |
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. N-cyclopentyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has been evaluated for its ability to inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of metabolic pathways.
Antitumor Properties
The compound's structural characteristics suggest potential efficacy against various cancer cell lines. Studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The oxazinan ring may enhance this activity by stabilizing interactions with cellular receptors.
Case Studies
- Inhibition of HIF-1 Signaling Pathway : A study demonstrated that small-molecule inhibitors targeting the HIF-1 pathway could be structurally related to this compound. These inhibitors showed promise in reducing tumor hypoxia and enhancing the efficacy of existing chemotherapeutics .
- Synthesis of Analogues : Research involving the synthesis of related compounds has highlighted the versatility of the sulfonamide group in drug design, indicating that modifications to the oxazinan structure can lead to enhanced biological activity .
Enzyme Inhibition
The compound is hypothesized to interact with various enzymes, potentially acting as an inhibitor. The sulfonamide moiety is particularly known for its ability to form strong interactions with active sites on enzymes, which could lead to significant pharmacological effects.
Neuroprotective Effects
Emerging studies suggest that similar compounds may exhibit neuroprotective properties. The ability of this compound to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Chemical Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the oxazinan ring.
- Introduction of the sulfonyl group via sulfonyl chlorides.
- Coupling with ethanediamine derivatives under controlled conditions to ensure high yield and purity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Sulfonyl Substituent Effects: Electron-Donating Groups (e.g., methoxy): The target compound’s 3,4-dimethoxybenzenesulfonyl group likely improves water solubility compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) . Electron-Withdrawing Groups (e.g., fluorine, chlorine): Halogenated analogs (e.g., 4-fluoro or 4-chloro) may exhibit stronger hydrogen-bonding interactions with biological targets, improving binding affinity but reducing solubility .
N-Substituent Effects :
- Cyclopentyl vs. Alkyl/Aryl Groups : The cyclopentyl group in the target compound and ’s analog introduces conformational rigidity, which may restrict rotational freedom and enhance target selectivity. In contrast, flexible alkyl or aryl-ethyl groups (e.g., in ) could improve membrane penetration but reduce specificity .
Molecular Weight and Bioavailability :
- Compounds with molecular weights <500 Da (e.g., : 417.91 Da) are more likely to comply with Lipinski’s "Rule of Five" for drug-likeness. The target compound’s molecular weight is unspecified but likely comparable to ’s 425.5 Da, suggesting favorable pharmacokinetic profiles .
Preparation Methods
Formation of the Oxazinan Skeleton
The 1,3-oxazinan ring is typically synthesized via cyclization of β-amino alcohols or ring-opening of epoxides with amines . For example:
Key Reaction Parameters:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Catalyst: p-Toluenesulfonic acid (p-TsOH) for acid-catalyzed cyclization.
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Temperature: Reflux conditions (60–80°C) for 12–24 hours.
Sulfonylation of the Oxazinan Intermediate
Introduction of the 3,4-Dimethoxybenzenesulfonyl Group
The sulfonyl moiety is introduced via nucleophilic substitution using 3,4-dimethoxybenzenesulfonyl chloride (CAS 23095-31-0).
Procedure:
-
Dissolve the oxazinan derivative (1 equiv) in anhydrous DCM.
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Add 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.
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Stir with triethylamine (2.0 equiv) as a base for 6–8 hours.
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Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization Data:
-
1H NMR (CDCl₃): δ 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.90 (s, 6H, -OCH₃), 3.70–3.30 (m, 4H, oxazinan ring).
Functionalization with the Ethanediamide Linker
Amidation with Ethanedioyl Dichloride
The ethanediamide bridge is formed by reacting the oxazinan-sulfonamide intermediate with ethanedioyl dichloride (oxalyl chloride).
Procedure:
-
Add ethanedioyl dichloride (1.5 equiv) to a solution of the sulfonylated oxazinan (1 equiv) in dry DCM at −10°C.
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Stir for 2 hours, then add cyclopentylamine (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Warm to room temperature and stir for 12 hours.
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Extract with 5% HCl, dry over Na₂SO₄, and recrystallize from ethanol.
Characterization Data:
Final Coupling with Cyclopentylamine
Reductive Amination or Direct Alkylation
The cyclopentyl group is introduced via nucleophilic substitution or Schlenk-type coupling :
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React the ethanediamide intermediate with cyclopentylamine (1.2 equiv) in THF.
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Use sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) as a reducing agent.
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Stir at room temperature for 24 hours, then purify via flash chromatography.
Optimization Notes:
-
Excess cyclopentylamine improves conversion rates.
Alternative Synthetic Routes
Mitsunobu Reaction for Oxazinan Formation
A Mitsunobu reaction between a diol and an azide can yield the oxazinan ring:
Solid-Phase Synthesis
Immobilize the sulfonamide on Wang resin, followed by sequential amidation and cleavage. This method enhances purity but requires specialized equipment.
Challenges and Optimization Strategies
| Challenge | Solution |
|---|---|
| Low sulfonylation yield | Use excess sulfonyl chloride (1.5 equiv) |
| Epimerization during amidation | Employ low-temperature conditions (−10°C) |
| Purification difficulties | Use reverse-phase HPLC with acetonitrile/water |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the oxazinan ring, cyclopentyl-group coupling, and amide bond formation. Key steps:
- Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with the oxazinan precursor under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for ethanediamide linkage .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (methanol/water) to achieve ≥95% purity .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for cyclopentyl protons (δ 1.5–2.5 ppm) and sulfonyl/amide carbonyl signals (δ 165–175 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, focusing on sulfonyl-oxazinan dihedral angles and hydrogen-bonding networks .
- HPLC-MS : Confirm molecular weight (e.g., ESI-MS, [M+H] peak) and purity (>98%) .
Q. What analytical techniques are recommended for assessing stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12, 37°C) and quantify degradation products using LC-MS .
Advanced Research Questions
Q. How does the 3,4-dimethoxybenzenesulfonyl group influence the compound’s bioactivity compared to other sulfonyl derivatives?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Replace Sulfonyl Groups : Synthesize analogs with 4-methoxy- or 4-fluoro-benzenesulfonyl groups and compare IC values in enzymatic assays (e.g., kinase inhibition) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze sulfonyl interactions with target proteins (e.g., binding affinity differences due to methoxy vs. fluoro substituents) .
- Data Interpretation : Correlate electronic effects (Hammett σ constants) of substituents with activity trends .
Q. What strategies resolve enantiomeric impurities in the oxazinan ring during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidine) during oxazinan ring formation to favor the desired stereoisomer .
- Crystallographic Validation : Confirm enantiopurity via single-crystal X-ray diffraction (ORTEP for Windows visualization) .
Q. How can in vivo metabolic pathways of this compound be predicted and validated?
- Methodological Answer :
- In Silico Prediction : Use ADMET Predictor™ or SwissADME to identify likely Phase I/II metabolites (e.g., demethylation of methoxy groups, sulfone oxidation) .
- In Vitro Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- In Vivo Studies : Administer -labeled compound to rodents and quantify excretion profiles (urine/feces) and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
